molecular formula C10H7ClF6O B13696760 2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13696760
M. Wt: 292.60 g/mol
InChI Key: DFKGMQNAOHISDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated alcohol derivative characterized by a hexafluoroisopropanol (HFIP) backbone substituted with a 3-chloro-4-methylphenyl group. This structure combines the strong electron-withdrawing effects of the hexafluoro moiety with the steric and electronic modifications introduced by the chloro and methyl substituents on the aromatic ring. Such compounds are pivotal in medicinal chemistry and materials science due to their unique physicochemical properties, including high acidity, thermal stability, and solubility in both polar and nonpolar solvents .

Properties

Molecular Formula

C10H7ClF6O

Molecular Weight

292.60 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H7ClF6O/c1-5-2-3-6(4-7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3

InChI Key

DFKGMQNAOHISDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

General Approach

This method involves the nucleophilic aromatic substitution of a suitably functionalized hexafluoroisopropanol precursor with a chlorinated and methylated phenyl derivative. The key step is the selective substitution on the aromatic ring, facilitated by activating groups and controlled reaction conditions.

Synthetic Route

  • Starting Material: Hexafluoroisopropanol (HFIP) or its derivatives, such as chloromethyl hexafluoroisopropyl ethers.
  • Reaction Conditions: Typically involves the use of electrophilic or nucleophilic aromatic substitution conditions, with catalysts like Lewis acids (e.g., aluminum chloride) or bases to facilitate substitution.
  • Process: The phenyl derivative, such as 3-chloro-4-methylphenyl, reacts with a hexafluoroisopropanol-based intermediate under controlled temperature (often between 50-100°C) to produce the target compound.

Key Considerations

  • The reaction requires careful control of temperature to prevent side reactions.
  • The use of solvents like dichloromethane or acetonitrile is common.
  • Purification typically involves column chromatography or recrystallization.

Synthesis via Halogenated Precursors and Nucleophilic Substitution

Synthesis of Precursors

  • Preparation of Chlorinated Phenyl Intermediates: 3-chloro-4-methylphenyl derivatives are synthesized via electrophilic chlorination of methylphenyl compounds or obtained commercially.
  • Hexafluoroisopropanol Activation: Hexafluoroisopropanol can be converted into reactive intermediates such as chloromethyl hexafluoroisopropyl ethers through chlorination or by reaction with chloromethyl reagents.

Coupling Reaction

  • Reaction: The chlorinated phenyl derivative reacts with the activated hexafluoroisopropanol intermediate.
  • Conditions: Usually carried out in the presence of a base such as potassium carbonate or cesium carbonate, at temperatures around 80-120°C.
  • Outcome: Formation of the desired compound via nucleophilic substitution, where the phenyl ring attaches to the hexafluoroisopropanol backbone.

Supporting Data

Reaction Type Reagents Solvent Temperature Yield Reference
Nucleophilic substitution Chlorinated phenyl derivative + hexafluoroisopropanol derivative Acetonitrile or DMF 80-120°C Variable, typically >70% ,

Synthesis from Hexafluoroacetone and Phenyl Precursors

Overview

Hexafluoroacetone (HFA) serves as a key precursor for synthesizing hexafluoroisopropanol derivatives. The process involves multi-step reactions starting from HFA or its derivatives.

Synthetic Pathway

  • Step 1: Formation of hexafluoroisopropanol via catalytic hydrogenation or oxidation of hexafluoroacetone.
  • Step 2: Functionalization of the hexafluoroisopropanol to introduce the phenyl group, often through Grignard or organometallic reactions.

Example

  • Reaction: Grignard reagent of trifluoromethyl chloride reacts with phenyl derivatives under inert conditions to form the target compound.
  • Reaction Conditions: Reactions performed at low temperatures (−30°C to 0°C) to control selectivity and prevent side reactions.
  • Yield: Generally high, often exceeding 80%.

Catalytic Fluorination and Oxidation Routes

Fluorination of Precursors

  • Method: Use of elemental fluorine or fluorinating agents like cobalt or nickel fluorides to introduce fluorine atoms into organic molecules.
  • Application: Synthesis of hexafluoro compounds from simpler precursors such as acetone or chlorofluoroolefins.

Oxidation of Hexafluoropropylene

  • Process: Catalytic oxidation of hexafluoropropylene to produce hexafluoroacetone, followed by conversion to HFIP derivatives.
  • Conditions: High temperature (200-300°C) with catalysts such as molybdenum or vanadium oxides.

Summary and Comparative Analysis

Method Key Reagents Main Advantages Limitations Typical Yield References
Aromatic substitution on HFIP derivatives Hexafluoroisopropanol + phenyl derivative High specificity, moderate conditions Requires functionalized intermediates 70-85% ,
Nucleophilic substitution Chlorinated phenyl + activated HFIP Versatile, scalable Sensitive to moisture >70% ,
From hexafluoroacetone Hexafluoroacetone + organometallics High yield, well-established Multi-step, requires careful handling >80%
Catalytic fluorination Precursors + fluorinating agents Efficient for fluorination Hazardous reagents, high temperature Variable

Notes and Considerations

  • The synthesis of this compound is complex due to the fluorination steps and the need for selective substitution.
  • Safety precautions are essential when handling fluorinating agents and reactive intermediates.
  • The choice of method depends on the available starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Acid-Catalyzed Reactions

The compound’s hydroxyl group exhibits strong Brønsted acidity due to electron-withdrawing effects of the six fluorine atoms. This acidity enables participation in proton-transfer reactions or catalytic roles in acid-mediated transformations.

Key Properties Influencing Reactivity:

PropertyValue/DescriptionSource
pKa (estimated)~5–7 (similar to hexafluoroisopropanol)
Hydrogen-bond donation abilityHigh (stabilizes transition states)

In HFIP-promoted reactions, analogous fluorinated alcohols act as solvents and catalysts. For example, HFIP facilitates hydroxydifluoromethylation of imidazo[1,2-a]pyridines at room temperature via hydrogen-bond stabilization of intermediates .

Electrophilic Aromatic Substitution

The 3-chloro-4-methylphenyl group directs electrophiles to specific positions:

  • Chloro substituent (meta-directing): Guides electrophiles to the meta position.

  • Methyl substituent (ortho/para-directing): Competes for ortho/para orientation.

Predicted Reactivity with Common Electrophiles:

ElectrophileExpected PositionNotes
NitrationMeta to ClDominance of chloro’s meta-directing effect
SulfonationPara to CH₃Steric hindrance may favor para
HalogenationMixedCompetitive directing effects

Experimental data for analogous fluorinated alcohols suggest that electron-deficient aromatic rings may require harsh conditions for substitution .

Deprotonation and Anion Stability

The hydroxyl group’s high acidity allows deprotonation to form a stabilized alkoxide. Thermodynamic data for related compounds show:

Deprotonation Thermodynamics (Analogous System):

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)Source
C₃HF₆O⁻ + H⁺ → C₃H₂F₆O1443 ± 8.81416 ± 8.4

The hexafluoroisopropyl group stabilizes the conjugate base through inductive effects, enhancing reactivity in nucleophilic substitutions or base-mediated eliminations.

Solvent-Mediated Catalysis

Like HFIP, this compound may serve as a solvent in reactions requiring strong hydrogen-bond donation. In the synthesis of difluoromethylated carbinols, HFIP achieves 97% yield by stabilizing ionic intermediates .

Comparison with HFIP in Catalysis:

ParameterHFIPTarget Compound
Dielectric constant~16.7Similar (fluorinated backbone)
Reaction efficiencyHigh (97% yield)Expected comparable performance
Substrate scopeBroad (imidazopyridines, etc.)Likely similar

Oxidation

Tertiary alcohols are typically resistant to oxidation, but fluorine’s electron-withdrawing effects might enable unique pathways under specialized conditions (e.g., hypervalent iodine reagents).

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with molecular targets and pathways. The chloro and hexafluoroisopropanol groups contribute to its reactivity and ability to interact with various biological molecules. These interactions can influence cellular processes and biochemical pathways, making the compound valuable for research and therapeutic applications.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Structural Difference: HFIP lacks the aromatic substitution, consisting solely of the hexafluoroisopropanol backbone.
  • Physicochemical Properties :
    • Acidity : HFIP is highly acidic (pKa ~9.3) due to the electron-withdrawing CF₃ groups, but the introduction of the 3-chloro-4-methylphenyl group in the target compound may slightly alter acidity through resonance and inductive effects .
    • Solubility : HFIP is fully miscible with water and organic solvents, whereas the aromatic substituent in the target compound increases hydrophobicity, reducing water solubility .
  • Applications: HFIP is widely used as a solvent in chromatography (e.g., separating ciprofloxacin and norfloxacin ) and peptide synthesis (e.g., dissolving Aβ peptides ). The target compound’s aromatic group may expand its utility in organocatalysis or as a building block for bioactive molecules .

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS 718-64-9)

  • Structural Difference : This compound features a simple phenyl group instead of the 3-chloro-4-methylphenyl substitution.
  • Reactivity : The absence of chloro and methyl groups reduces steric hindrance and electronic modulation, making it less suited for targeted drug design. For example, in the synthesis of ROR-γ inhibitors, the chloro and methyl groups in the target compound enhance binding affinity to hydrophobic pockets in proteins .
  • Safety : Both compounds share hazards typical of fluorinated alcohols (e.g., corrosivity), but the chloro substituent in the target compound may introduce additional toxicity concerns .

Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane)

  • Structural Difference : Sevoflurane is an ether derivative of HFIP, whereas the target compound retains the hydroxyl group and incorporates an aromatic ring.
  • Applications : Sevoflurane is an inhaled anesthetic , while the target compound’s aromatic and halogenated structure makes it more relevant in solid-phase peptide synthesis or as an intermediate in anticancer agents (e.g., derivatives in prostate cancer research ).

Deuterated Analogs (e.g., HFIP-d2)

  • Structural Difference : Deuterium replaces hydrogen in the hydroxyl group.
  • Utility : Deuterated analogs are used in metabolic studies and NMR spectroscopy. The target compound’s chloro and methyl groups could complicate deuteration but may improve isotopic labeling specificity .

Key Comparative Data

Property 2-(3-Chloro-4-methylphenyl)-HFIP HFIP 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol Sevoflurane
Molecular Formula C₁₀H₇ClF₆O C₃H₂F₆O C₉H₅F₆O C₄H₃F₇O
Molecular Weight 298.61 g/mol 168.04 g/mol 246.13 g/mol 200.06 g/mol
Boiling Point Not reported 58–59°C ~120°C (estimated) 58.6°C
Acidity (pKa) ~9–10 (estimated) ~9.3 ~9.5 N/A (ether)
Primary Applications Drug intermediates, catalysis Solvent, eluent Synthetic intermediate Anesthetic

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(3-Chloro-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, and how can purity be ensured?

  • Synthesis : A multi-step procedure involves deprotection of tert-butyl carbamates using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by coupling reactions with nucleophiles like 2-(2-nitrophenyl)acetic acid using HATU and DIPEA .
  • Purification : Recrystallization from solvents like ethanol or DCM is critical to isolate high-purity products. Analytical techniques such as HPLC or NMR should confirm structural integrity and purity (>98%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Store in sealed containers at room temperature (RT) away from moisture. Prior to opening, cool the container to relieve internal pressure due to high volatility .
  • Hazards : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Fluorinated alcohols like HFIP can cause severe irritation and require neutralization with alkaline solutions before disposal .

Q. What are the key physicochemical properties relevant to experimental design?

  • Molecular Weight : 168.04 g/mol (C₉H₆ClF₆O) .
  • Solubility : Miscible with ethanol (10% v/v), chloroform, and water, enabling use in polar and non-polar reaction systems .
  • Vapor Pressure : 42.1 mbar at 0°C, necessitating containment in closed systems during heating .

Advanced Research Questions

Q. How does the fluorinated alcohol solvent enhance reaction mechanisms in allylic substitutions?

  • Solvent Role : HFIP stabilizes carbocation intermediates via cooperative hydrogen bonding in dimer/trimer aggregates, increasing the H-bond donor ability (σ*OH) by 30–50% compared to monomers. This facilitates nucleophilic attack in allylic substitutions, achieving yields >85% .
  • Methodology : Use HFIP at 50–70°C with aromatic allylic alcohols and nitrogenated nucleophiles (e.g., sulfonamides). Monitor reaction progress via LC-MS to optimize kinetics .

Q. Can this compound improve selectivity in electrochemical cross-coupling reactions?

  • Selectivity Enhancement : In electrochemical phenol cross-coupling, HFIP reduces homo-coupling by 70% through hydrogen bonding with formic acid, directing regioselectivity toward mixed 2,2'-biphenols. Substrates with tert-butyl groups show >90% selectivity under mild conditions (undivided cell, 1.5 V) .

Q. What analytical methods are recommended for quantifying trace impurities?

  • Reference Standards : Use certified reference materials (CRMs) like 1,1,1,3,3,3-hexafluoro-2-propanol (CAS 920-66-1) with ISO 17034/17025 accreditation. LC-MS with a C18 column and 0.1% TFA in acetonitrile/water achieves detection limits of 0.01% for related compounds .

Q. How do aggregation states of HFIP influence its solvolytic properties?

  • Aggregation Effects : DFT and X-ray studies reveal helical/cyclic oligomers in HFIP, which amplify H-bond donor capacity. Terminal hydroxyl groups in pentamers exhibit a 2.5× higher proton acidity (pKa ~9.4) than monomers, crucial for activating oxidants like H₂O₂ in epoxidation .

Q. What role does this compound play in electrospinning polymer-protein composites?

  • Application : HFIP dissolves polylactide (PLA) and bovine serum albumin (BSA) to form homogeneous electrospun fibers. Ternary phase diagrams guide optimal PLA:BSA ratios (e.g., 70:30) for scaffolds with controlled morphology and protein distribution .

Q. How does the trifluoromethyl group impact electronic and steric effects in catalysis?

  • Electronic Effects : The -CF₃ group lowers the LUMO energy of intermediates by 1.2–1.5 eV, enhancing electrophilicity. Steric hindrance from the chloro-methylphenyl moiety directs regioselectivity in Friedel-Crafts reactions, favoring para-substitution (>80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.